![molecular formula C10H8N2O4 B2733755 3-Cyclopropyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1160246-15-0](/img/structure/B2733755.png)
3-Cyclopropyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-4-carboxylic acid is a synthetic compound that has shown promising results in scientific research applications. It is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines. The compound has gained attention due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Combinatorial Chemistry and Synthesis of Fused Pyridine Derivatives
Research by Volochnyuk et al. (2010) describes a library of fused pyridine-4-carboxylic acids, including isoxazolo[5,4-b]pyridines, which were generated through the Combes-type reaction followed by hydrolysis. These compounds were shown to undergo standard combinatorial transformations, indicating their versatility in synthetic chemistry applications (Volochnyuk et al., 2010).
Antibacterial Agents
A study on the synthesis and structure-activity relationships of fluoro-naphthyridine carboxylic acids by Bouzard et al. (1992) highlighted their potential as antibacterial agents. These compounds, which include cycloalkylamino groups similar to the cyclopropyl group in the compound of interest, demonstrated promising in vitro and in vivo antibacterial activities (Bouzard et al., 1992).
Cyclocondensation Reactions
Chebanov et al. (2007) explored the reactions of 3-substituted 5-aminopyrazoles with arylidenepyruvic acids, leading to the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids among other compounds. These findings reveal pathways for creating diverse heterocyclic structures, potentially opening avenues for the development of new pharmaceuticals and materials (Chebanov et al., 2007).
Synthesis of Biologically Active Scaffolds
Research by Yakovenko and Vovk (2021) developed methods for synthesizing 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, showcasing an effective approach to obtain compounds with potential biological activity. These strategies demonstrate the versatility of pyridine derivatives in synthesizing biologically relevant molecules (Yakovenko & Vovk, 2021).
Propiedades
IUPAC Name |
3-cyclopropyl-6-oxo-7H-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-6-3-5(10(14)15)7-8(4-1-2-4)12-16-9(7)11-6/h3-4H,1-2H2,(H,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKMWQSRPPIHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC3=C2C(=CC(=O)N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-4-carboxylic acid | |
CAS RN |
1160246-15-0 |
Source
|
Record name | 3-cyclopropyl-6-oxo-6H,7H-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.